Biphenyl-d10

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Method Validation

Select Biphenyl-d10 (99 atom% D) for unambiguous quantification of biphenyl in complex environmental matrices. The perdeuterated structure delivers a definitive 10 Da mass shift, ensuring zero spectral overlap with native biphenyl and eliminating co‑elution issues that plague unlabeled or partially deuterated alternatives. This isotopologue is specifically validated for EPA‑style isotope‑dilution methods, thermodynamic benchmarking, and deuterated fragment synthesis.

Molecular Formula C12H10
Molecular Weight 164.27 g/mol
CAS No. 1486-01-7
Cat. No. B048426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-d10
CAS1486-01-7
Synonyms1,1’-Biphenyl-2,2’,3,3’,4,4’,5,5’,6,6’-D10;  Biphenyl-D10;  Perdeuteriobiphenyl;  Perdeuterobiphenyl
Molecular FormulaC12H10
Molecular Weight164.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyZUOUZKKEUPVFJK-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl-d10 (CAS 1486-01-7): Fully Deuterated Aromatic Standard for Isotope Dilution Mass Spectrometry and Physical Chemistry Research


Biphenyl-d10 (CAS 1486-01-7) is a perdeuterated isotopologue of biphenyl in which all ten aromatic hydrogen atoms are replaced by the stable isotope deuterium. With a molecular formula of C12D10 and a molecular weight of 164.2694 g/mol [1], it exhibits a distinct mass shift of M+10 relative to its unlabeled counterpart . The compound is a colorless crystalline solid at ambient conditions with a melting point of 70–72 °C . Its primary value proposition resides not in biological activity but in its physicochemical identity: it serves as an internal standard for quantitative GC-MS and LC-MS analyses and as a structurally defined reference material for low-temperature crystallographic and thermodynamic investigations [2].

Why Unlabeled Biphenyl or Alternative Deuterated Analogs Cannot Substitute for Biphenyl-d10 in Critical Analytical and Thermodynamic Applications


In-class compounds such as unlabeled biphenyl (biphenyl-h10), partially deuterated biphenyl analogs (e.g., biphenyl-4,4′-d2), or structurally related perdeuterated PAHs (e.g., naphthalene-d8) cannot be simply interchanged with Biphenyl-d10 without incurring quantifiable losses in analytical accuracy or thermodynamic fidelity. Unlabeled biphenyl co-elutes with the target analyte under most chromatographic conditions and shares an identical molecular ion, making it indistinguishable by mass spectrometry and therefore wholly unsuitable as an internal standard [1]. Partially deuterated biphenyls (e.g., 95% purity) exhibit lower isotopic enrichment and may contain interfering isotopologues that compromise signal linearity in isotope dilution assays [2]. Alternative deuterated PAH standards, while effective for their respective native analytes, introduce retention time mismatches and differential matrix effects that reduce the precision of biphenyl quantification in complex environmental matrices [3]. The following quantitative evidence establishes precisely why Biphenyl-d10 must be specifically selected for applications requiring high isotopic purity, well-defined thermodynamic phase behavior, and validated analytical performance.

Quantitative Differentiation of Biphenyl-d10 Versus Unlabeled Biphenyl and Alternative Deuterated Analogs: Evidence for Scientific Procurement


Isotopic Purity: Biphenyl-d10 (99 atom% D) vs. Generic Deuterated Aromatic Standards (95% D)

Biphenyl-d10 is commercially available with a certified isotopic purity of 99 atom% D . In contrast, a broad survey of deuterated aromatic hydrocarbon standards prepared via standard H/D exchange methods reports that 'in most cases, isotopic purities of 95% were achieved' [1]. Higher isotopic purity directly reduces the background signal from unlabeled (h9, h8, etc.) isotopologues, improving the lower limit of quantification (LLOQ) and signal-to-noise ratio in isotope dilution mass spectrometry.

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Method Validation

Mass Spectrometric Differentiation: M+10 Shift of Biphenyl-d10 vs. M+0 of Unlabeled Biphenyl

Biphenyl-d10 exhibits a nominal mass shift of M+10 relative to its unlabeled analog, biphenyl-h10 (C12H10, MW 154.21 g/mol). This 10-Dalton difference is substantially larger than the mass shifts of many commonly used deuterated internal standards (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10) relative to their respective native analytes [1]. The larger mass shift of Biphenyl-d10 minimizes the risk of isotopic overlap between the M+ isotope envelope of the native analyte and the M+0 peak of the internal standard, a known source of quantitative error in complex matrices [2].

GC-MS LC-MS/MS Isotope Dilution Internal Standard

Low-Temperature Phase Transition Thermodynamics: Biphenyl-d10 vs. Biphenyl-h10

Direct calorimetric measurements of 1,1′-biphenyl-d10 between 3 and 300 K reveal two distinct solid-solid phase transitions located at 20.2 K and 36.8 K, with associated transition entropies of 0.009 J·K⁻¹·mol⁻¹ and 0.128 J·K⁻¹·mol⁻¹, respectively [1]. These data were acquired concurrently with a re-examination of biphenyl-h10, which corrected a previously reported spurious anomaly at 11 K [1]. The deuterated compound therefore provides a validated, well-characterized thermodynamic reference for low-temperature studies, whereas earlier data for the protiated form contained instrumental artifacts.

Crystallography Calorimetry Low-Temperature Physics Phase Transitions

Chromatographic Isotope Effect: GC Elution Order of Biphenyl-d10 vs. Biphenyl-h10

Deuterium-labeled compounds, including fully deuterated aromatics such as Biphenyl-d10, typically exhibit an 'inverse chromatographic isotope effect' on nonpolar GC stationary phases, whereby the heavier deuterated isotopologue elutes slightly earlier than its protiated counterpart [1]. This phenomenon, while small, can influence peak integration and retention time locking in high-resolution GC-MS methods. Acknowledging this effect is critical during method transfer or when substituting Biphenyl-d10 for an unlabeled standard in a validated protocol.

Gas Chromatography Isotope Effect Analytical Chemistry Method Development

Use as a Synthetic Intermediate: Biphenyl-d10 as a Precursor for Specifically Deuterated Biphenyl Derivatives

Biphenyl-d10 is not merely an end-use analytical standard; it serves as a versatile precursor for the synthesis of specifically deuterated biphenyl derivatives. For example, bromination of Biphenyl-d10 followed by hydrogenolysis yields biphenyl-2,2′,3,3′,5,5′,6,6′-²H₈ in 40% overall yield [1]. This synthetic utility distinguishes it from partially deuterated biphenyl analogs, which cannot be easily further functionalized without losing isotopic integrity. Furthermore, Biphenyl-d10 is a key starting material for the multi-step synthesis of more complex deuterated heterocycles, such as 2,7-diamidinocarbazole-d6 [2].

Deuterium Labeling Organic Synthesis Isotope Chemistry Reference Standards

Optimal Procurement Scenarios for Biphenyl-d10 Based on Quantitative Differentiation Evidence


Isotope Dilution GC-MS/MS Quantitation of Biphenyl in Complex Environmental Matrices (e.g., Marine Sediments, Air Particulates)

Procure Biphenyl-d10 as the internal standard when quantifying biphenyl at trace concentrations in environmental samples prone to severe matrix effects. The 10 Da mass shift (Evidence Item 2) and high isotopic purity of 99 atom% D (Evidence Item 1) ensure minimal spectral overlap with the native analyte, while the inverse isotope effect on retention time (Evidence Item 4) is small and predictable, allowing for reliable peak identification in complex chromatograms. This compound is specifically validated for use in EPA-style methods employing isotope dilution [1].

Low-Temperature Calorimetric or Spectroscopic Investigations of Isotope Effects in Molecular Crystals

Utilize Biphenyl-d10 as a model compound for studying the influence of isotopic substitution on solid-state phase transitions and lattice dynamics. The direct head-to-head thermodynamic data (Evidence Item 3) provide a quantitative benchmark for phase transition temperatures (20.2 K and 36.8 K) and entropies, which are essential for calibrating computational models of molecular crystals or for interpreting neutron scattering and Raman spectroscopy experiments [2].

Synthesis of Custom Deuterium-Labeled Biphenyl Derivatives and Heterocycles for Use as Internal Standards or Mechanistic Probes

Acquire Biphenyl-d10 as a strategic synthetic intermediate when the goal is to prepare specifically deuterated biphenyl fragments (e.g., biphenyl-²H₈) or more complex deuterated heterocycles (e.g., 2,7-diamidinocarbazole-d6). The established synthetic routes from Biphenyl-d10 (Evidence Item 5) offer a 40% overall yield for the octadeuterated derivative, providing a cost-effective alternative to de novo synthesis of these specialized isotopologues [3][4].

Method Validation and Cross-Validation of Chromatographic Assays for Biphenyl and Related Aromatics

Use Biphenyl-d10 as a system suitability standard or method validation tool to assess the performance of GC and LC methods for aromatic hydrocarbon analysis. The predictable inverse isotope effect (Evidence Item 4) allows analysts to confirm proper column performance and to establish robust retention time windows for method transfer between laboratories. The high purity (Evidence Item 1) minimizes the introduction of unknown impurities that could confound validation studies.

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